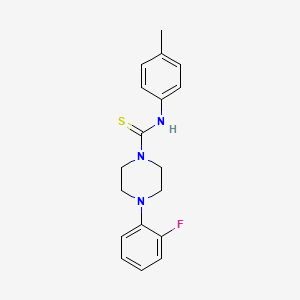

(4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione

Description

“(4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione” is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-fluorophenyl group at the 4-position and a 4-methylphenylamino moiety linked via a methanethione (thioamide) functional group. The compound’s structure integrates fluorinated aromatic systems, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts, and a thione group that may influence hydrogen bonding and solubility .

Properties

IUPAC Name |

4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3S/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBRJOOKIFNYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Most inhibitors of ENTs are selective to ENT1, but this compound is more selective to ENT2 .

Mode of Action

The compound interacts with ENTs, inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km). This suggests that the compound acts as a non-competitive inhibitor.

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact nucleotide synthesis and adenosine function. The exact downstream effects would depend on the specific cellular context and the role of ENTs in those cells.

Biological Activity

The compound (4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione , also known by its CAS number 460993-12-8, is a thione derivative that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on specific enzymes, and cytotoxicity profiles.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperazine ring substituted with a fluorophenyl group and a methylphenylamino moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.43 g/mol |

| CAS Number | 460993-12-8 |

| Solubility | Soluble in DMSO |

Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. MAO inhibitors are significant in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Case Study: MAO Inhibition

A study conducted on derivatives containing the (2-fluorophenyl)piperazine moiety demonstrated that certain compounds showed potent inhibitory activity against MAO-B. The lead compound from this study exhibited an IC50 value of 0.013 µM , indicating strong inhibition. The selectivity index for MAO-B was notably high, suggesting a favorable profile for therapeutic applications.

Table 2: MAO Inhibitory Activities

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Lead Compound | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

| T6 | 1.57 | N/A |

The results indicate that the compound is a reversible and competitive inhibitor of MAO-B, with molecular docking studies revealing favorable binding interactions at the enzyme's active site.

Cytotoxicity Studies

Cytotoxicity assessments were performed using L929 fibroblast cells to evaluate the safety profile of the compound. Notably, while T3 induced significant cell death at higher concentrations, the lead compound demonstrated minimal cytotoxic effects across all tested doses.

Table 3: Cytotoxic Effects

| Compound | IC50 (µM) in L929 Cells |

|---|---|

| T3 | 27.05 |

| Lead Compound | >120.6 |

These findings suggest that while some derivatives may exhibit potent biological activity, they can also pose risks of toxicity, emphasizing the importance of selecting compounds with favorable safety profiles for further development.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs primarily differ in substituents on the piperazine ring and the functional group bridging the aromatic systems. Key examples include:

Key Observations :

- Fluorine vs. Trifluoromethyl Substitutents : The 2-fluorophenyl group in the target compound may offer moderate electron-withdrawing effects and improved pharmacokinetics compared to the stronger electron-withdrawing trifluoromethyl group in Compound 21, which could enhance receptor binding but reduce metabolic stability .

- Thione (C=S) vs.

- Aromatic Systems : The 4-methylphenyl group in the target compound introduces steric bulk and moderate hydrophobicity, contrasting with the thiophene or pyridazine rings in analogs, which may enhance π-π stacking or polar interactions .

Q & A

Q. What are the optimal synthetic routes for (4-(2-Fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione?

Methodological Answer: The synthesis typically involves two key steps:

- Thionation : Reacting a carbonyl precursor (e.g., phthalazine derivatives) with phosphorus pentasulfide (P₄S₁₀) in dry xylene under reflux (2 hours). This converts carbonyl groups to thione functionalities .

- Amine Coupling : Reacting the thionated intermediate with amines (e.g., substituted anilines) in ethanol under reflux (6 hours). Purification is achieved via recrystallization from ethanol .

Example conditions from analogous piperazine derivatives include using dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine as a base for coupling reactions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thione formation. For example, aromatic protons in fluorophenyl groups appear as multiplets at δ 7.00–7.32 .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of calculated values) .

- Melting Point : Determined via capillary method (e.g., 153–154°C for bromophenyl analogs) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for fluorobenzoyl-piperazine derivatives .

Q. What solvents and purification methods are recommended for this compound?

Methodological Answer:

- Reaction Solvents : Dry xylene for thionation ; ethanol or DCM for amine coupling .

- Purification : Recrystallization from ethanol yields high-purity crystals (>95%) . Flash chromatography (silica gel, ethyl acetate/hexane) is used for intermediates with polar substituents .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution) impact reactivity and yield?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., -Br) reduce nucleophilicity, lowering coupling yields (41% for 4-bromophenyl vs. 88% for methylphenyl derivatives) .

- Steric Hindrance : Bulky substituents (e.g., 2,4-dibromo) may slow reaction kinetics but improve crystallinity (92% yield due to favorable lattice packing) .

- Optimization Strategy : Use excess amine (1.2–1.5 eq.) and extended reflux (8–12 hours) for hindered substrates .

Q. How can computational modeling predict biological activity or environmental fate?

Methodological Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., tyrosine kinases) using software like AutoDock Vina. Align the fluorophenyl group in hydrophobic pockets, as seen in piperazine-based kinase inhibitors .

- Environmental Persistence : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates. Hydrophobic substituents (logP >3) may increase bioaccumulation risks .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in piperazine rings cause peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at higher temperatures (e.g., 40–60°C) .

- Solvent Artifacts : Deuterated DMSO may induce shifts in NH protons. Cross-validate with CDCl₃ spectra .

Q. What methodologies assess the compound’s environmental impact?

Methodological Answer:

- Fate Studies : Track abiotic transformations (hydrolysis, photolysis) under simulated sunlight (λ = 290–800 nm) and varying pH (3–9) .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.